molecular formula C10H9Br2NO B13671736 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one CAS No. 19673-29-1

7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one

Cat. No.: B13671736
CAS No.: 19673-29-1
M. Wt: 318.99 g/mol
InChI Key: UUDUHLGTILRDFO-UHFFFAOYSA-N
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Description

7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one is a brominated heterocyclic compound It belongs to the class of benzazepines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one typically involves the bromination of a precursor benzazepine compound. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of dihydrobenzazepine derivatives.

    Oxidation: Formation of oxidized benzazepine derivatives.

Scientific Research Applications

7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.

Mechanism of Action

The exact mechanism of action of 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to a biological response. The bromine atoms can play a crucial role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one: A chlorinated analog with similar structural features.

    6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A related compound with a pyridine ring.

Uniqueness

7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atoms can enhance the compound’s ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

19673-29-1

Molecular Formula

C10H9Br2NO

Molecular Weight

318.99 g/mol

IUPAC Name

7,9-dibromo-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H9Br2NO/c11-6-4-7-9(14)2-1-3-13-10(7)8(12)5-6/h4-5,13H,1-3H2

InChI Key

UUDUHLGTILRDFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=CC(=C2)Br)Br)NC1

Origin of Product

United States

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